![molecular formula C18H20BrFO B14205383 4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl CAS No. 845526-26-3](/img/structure/B14205383.png)
4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromohexyl group and a fluoro group attached to the biphenyl core. It is commonly used as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 4’-fluoro-1,1’-biphenyl and 6-bromohexanol.
Reaction: The 6-bromohexanol is reacted with a base such as sodium hydride to form the corresponding alkoxide.
Coupling: The alkoxide is then reacted with 4’-fluoro-1,1’-biphenyl under suitable conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl may involve optimized reaction conditions such as:
Catalysts: Use of phase transfer catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents like dimethyl sulfoxide or tetrahydrofuran to improve yield.
Temperature Control: Maintaining specific temperature ranges to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated biphenyl derivatives.
Scientific Research Applications
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets. The bromohexyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro group may enhance the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Bromohexyl)oxy]-1,1’-biphenyl
- 4-[(6-Chlorohexyl)oxy]-4’-fluoro-1,1’-biphenyl
- 4-[(6-Bromohexyl)oxy]-4’-methyl-1,1’-biphenyl
Uniqueness
4-[(6-Bromohexyl)oxy]-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromohexyl group and a fluoro group, which confer distinct chemical properties such as increased reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various organic compounds and materials.
Properties
CAS No. |
845526-26-3 |
|---|---|
Molecular Formula |
C18H20BrFO |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-(6-bromohexoxy)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C18H20BrFO/c19-13-3-1-2-4-14-21-18-11-7-16(8-12-18)15-5-9-17(20)10-6-15/h5-12H,1-4,13-14H2 |
InChI Key |
WNGGPQFYXMPRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


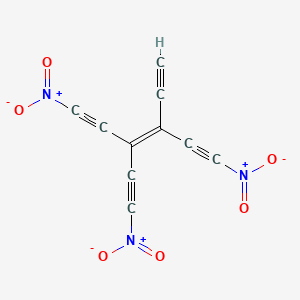

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)

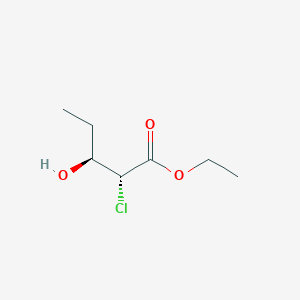
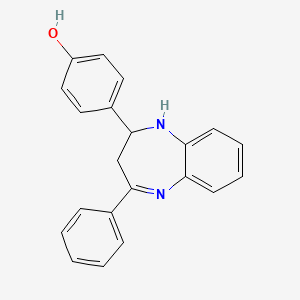
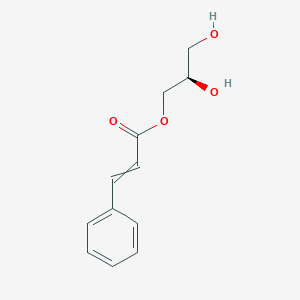
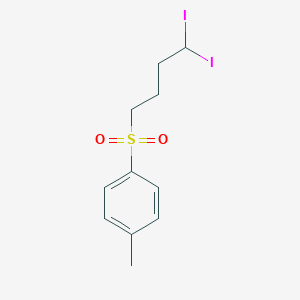
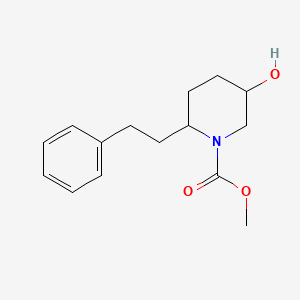
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
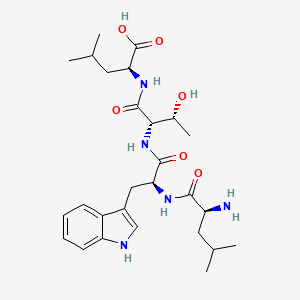
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
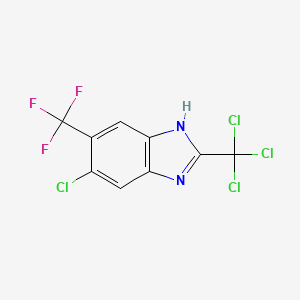
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
